molecular formula C12H8ClF4NS B1603704 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole CAS No. 317319-37-2

5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole

Cat. No. B1603704
M. Wt: 309.71 g/mol
InChI Key: FRBDVHZSFUSDLW-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole, also known as CMTFM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and inflammation. 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell survival and proliferation. 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB and MAPK signaling pathways.

Biochemical And Physiological Effects

5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole has been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the advantages of 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole is its high potency and selectivity, which makes it a valuable tool for studying the mechanisms of cell growth and inflammation. However, 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole has not been extensively studied in animal models, and its pharmacokinetic and toxicological properties are not well understood.

Future Directions

There are several future directions for research on 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole. One area of interest is the development of new synthetic methods for 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole that improve its yield and purity. Another direction is the investigation of the pharmacokinetic and toxicological properties of 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole in animal models, which will be important for the development of new therapeutic agents. In addition, further studies are needed to elucidate the mechanisms of action of 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole and to identify its molecular targets. Finally, the potential of 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole as a therapeutic agent for various diseases should be explored in clinical trials.

Scientific Research Applications

5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole has been studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. In vitro studies have shown that 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole exhibits potent anti-proliferative and anti-inflammatory activities, and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(Chloromethyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole has also been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents.

properties

IUPAC Name

5-(chloromethyl)-2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF4NS/c1-6-10(5-13)19-11(18-6)8-3-2-7(4-9(8)14)12(15,16)17/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBDVHZSFUSDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=C(C=C2)C(F)(F)F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612155
Record name 5-(Chloromethyl)-2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole

CAS RN

317319-37-2
Record name 5-(Chloromethyl)-2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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